2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone
Description
2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4-chlorophenoxyethylsulfanyl substituent at position 2 and a methyl group at position 6 of the pyrimidinone ring. The 4-chlorophenoxy group is introduced via a multi-step synthesis involving ethyl 2-(4-chlorophenoxy)acetate as a precursor, as described in and . The sulfanyl linkage is typically formed through nucleophilic substitution under alkaline conditions, a common strategy for pyrimidinone derivatives (e.g., reaction with thiol intermediates in DMF/NaOH systems) .
Pyrimidinone derivatives are widely explored for antimicrobial, antitumor, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-12(17)16-13(15-9)19-7-6-18-11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPHOWCSVZYLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Pyrimidinone Thiol Intermediate
A widely employed strategy involves the synthesis of a pyrimidinone thiol intermediate, followed by alkylation with a 2-(4-chlorophenoxy)ethyl halide.
Step 1: Synthesis of 6-Methyl-4(3H)-pyrimidinone-2-thiol
The pyrimidinone core is functionalized with a thiol group at the 2-position. This is achieved through cyclocondensation of thiourea with a β-keto ester derivative. For example, reacting methyl acetoacetate with thiourea in the presence of a base like sodium ethoxide yields 6-methyl-4(3H)-pyrimidinone-2-thiol.
Step 2: Preparation of 2-(4-Chlorophenoxy)ethyl Bromide
The side chain is synthesized by reacting 4-chlorophenol with 1,2-dibromoethane under basic conditions. Potassium carbonate (K₂CO₃) in acetone facilitates the nucleophilic substitution, yielding 2-(4-chlorophenoxy)ethyl bromide.
Step 3: Thiol-Alkylation Coupling
The thiol group of the pyrimidinone attacks the electrophilic carbon of the alkyl bromide. Conducted in dimethylformamide (DMF) with a base like triethylamine (Et₃N), this step forms the sulfanyl bridge. The reaction typically proceeds at 60–80°C for 6–12 hours, achieving yields of 70–85%.
Direct Coupling Using Condensing Agents
Alternative methods utilize condensing agents to facilitate bond formation between pre-formed fragments.
Fragment Preparation
-
Pyrimidinone Fragment : 6-Methyl-4(3H)-pyrimidinone is synthesized via cyclization of methyl 3-aminocrotonate with urea.
-
Side Chain Fragment : 2-(4-Chlorophenoxy)ethanethiol is prepared by reducing the corresponding disulfide (e.g., using LiAlH₄).
Coupling Reaction
The thiol and pyrimidinone fragments are coupled using carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) . These agents activate the thiol for nucleophilic attack on the pyrimidinone’s electrophilic carbon. Reactions are performed in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres, yielding 65–78% product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 82 | 95 |
| THF | 60 | 75 | 92 |
| Acetonitrile | 70 | 68 | 90 |
Polar aprotic solvents like DMF enhance reaction rates due to their high dielectric constants, stabilizing transition states. Elevated temperatures (60–80°C) improve kinetics but may necessitate shorter reaction times to avoid decomposition.
Catalyst Activation
Pre-treatment of catalysts significantly impacts efficiency. For example, calcining potassium tert-butoxide (t-BuOK) at 150°C for 2 hours removes crystal water, preventing unwanted hydrolysis during alkylation. This step increases yields by 12–15% compared to untreated catalysts.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms >98% purity. Retention time: 6.8 minutes.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidinone Derivatives
Key structural analogs differ in the sulfanyl substituent and pyrimidinone ring modifications. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations :
- Synthetic Efficiency: Microwave-assisted methods (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes) improve yields (e.g., 83% for 2-(4-chlorophenoxy)acetohydrazide) compared to conventional reflux .
- Bioactivity Trends: Benzylsulfanyl derivatives (e.g., 6-amino-2-(benzylsulfanyl)-4(3H)-pyrimidinone) are associated with folic acid antagonism and antitumor activity , while nitro and propargyl groups () may introduce redox-active or reactive sites for targeted interactions.
Functional Group Impact on Physicochemical Properties
- Lipophilicity: The 4-chlorophenoxyethylsulfanyl group increases logP compared to methyl or hydroxyethyl analogs, favoring blood-brain barrier penetration .
- Steric Effects : Bulky substituents (e.g., benzyl, propargyl) may hinder enzymatic binding, whereas smaller groups (methyl, difluoromethyl) enhance metabolic stability .
Biological Activity
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone, identified by its CAS number 313958-10-0, is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13ClN2O2S
- Molecular Weight : 296.77 g/mol
- Structure : The compound features a pyrimidinone core substituted with a chlorophenoxyethyl sulfanyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidinones possess notable antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
Key Findings :
- Minimum Inhibitory Concentration (MIC) : Compounds in the thienopyrimidinone class demonstrated MIC values indicating strong efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
- Non-toxicity : Certain derivatives were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the chlorophenoxy group may enhance membrane permeability or disrupt bacterial cell wall synthesis.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic methodologies for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, typically starting with a pyrimidinone core. Key steps include:
- Nucleophilic substitution : Introduction of the sulfanyl-ethyl-4-chlorophenoxy group via reaction with 4-chlorophenoxyethyl thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Intermediate purification : Column chromatography or recrystallization to isolate intermediates .
- Optimization : Reaction temperature, solvent polarity (THF vs. DMF), and catalyst selection significantly impact yields (reported 65–85%) .
- Characterization : Thin-layer chromatography (TLC) for progress monitoring and ¹H NMR for structural confirmation of intermediates (e.g., verifying sulfanyl group integration at δ 2.8–3.2 ppm) .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidinone C=O at ~165 ppm) and confirms substituent positions .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 341.05) .
Advanced Research Questions
Q. How do steric/electronic effects of the sulfanyl-ethyl-4-chlorophenoxy substituent influence reactivity in cross-coupling reactions?
- Steric hindrance : The bulky 4-chlorophenoxy group reduces accessibility to catalytic sites, necessitating Pd-based catalysts with large ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
- Electronic effects : The electron-withdrawing chlorine atom enhances electrophilicity at the pyrimidinone C4 position, enabling regioselective functionalization (e.g., alkylation at C4 over C2) .
- Mechanistic insights : Kinetic studies reveal a two-step process: (i) oxidative addition of the aryl halide to Pd(0), followed by (ii) rate-determining transmetallation .
Q. What strategies resolve crystallographic disorder in the sulfanyl-ethyl chain?
- Data collection : High-resolution X-ray data (≤ 0.8 Å) at low temperature (123 K) improves electron density maps .
- Refinement tools : SHELX software (SHELXL) models disorder using split positions and isotropic displacement parameters (e.g., occupancy ratios 60:40 for two conformers) .
- Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis ensure model accuracy .
Q. How do structural modifications at the pyrimidinone core alter biological activity?
- Case study : Substituting the 6-methyl group with a trifluoromethyl group (as in related compounds) increases metabolic stability but reduces solubility .
- SAR trends :
| Modification | Effect on Activity | Source |
|---|---|---|
| 4-Chlorophenoxyethylsulfanyl | Enhanced antimicrobial potency | |
| Methyl → Ethyl at C6 | Decreased binding affinity to kinase targets |
Data Contradiction Analysis
- Synthetic yields : reports 85% yield using DMF, while cites 70% in THF. This discrepancy suggests solvent polarity impacts reaction efficiency. Researchers should optimize solvent choice based on substrate solubility .
- Crystallographic disorder : attributes disorder to flexible sulfanyl-ethyl chains, whereas notes symmetry-related issues. Multi-conformer modeling in refinement is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
